
Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C17H20F3NO4 . It is used to synthesize ring-constrained boropeptide thrombin inhibitors and is also used to prepare substituted 2H-isoquinolin-1-ones as potent Rho-kinase inhibitors .
Molecular Structure Analysis
The IUPAC name for this compound is (3R,4S)-1-(tert-butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid . The InChI code is 1S/C17H20F3NO4/c1-16(2,3)25-15(24)21-8-12(13(9-21)14(22)23)10-5-4-6-11(7-10)17(18,19)20/h4-7,12-13H,8-9H2,1-3H3,(H,22,23)/t12-,13+/m1/s1 . The molecular weight is 359.35 g/mol .
Physical And Chemical Properties Analysis
“Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid” is a white powder . It has a molecular weight of 359.35 g/mol . It should be stored at 2-8 °C .
科学的研究の応用
- Boropeptide Thrombin Inhibitors : Researchers use this compound to synthesize ring-constrained boropeptides, which have potential as thrombin inhibitors. These inhibitors play a crucial role in anticoagulant therapies and the treatment of thrombotic disorders .
- Rho-Kinase Inhibitors : trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid serves as a precursor for preparing substituted 2H-isoquinolin-1-ones, which exhibit potent Rho-kinase inhibitory activity. Rho-kinase inhibitors are relevant in treating cardiovascular diseases and other conditions .
- Suzuki-Miyaura Cross-Coupling : The compound is a useful reactant in microwave-assisted Suzuki-Miyaura cross-coupling reactions. This method allows for efficient carbon-carbon bond formation, enabling the synthesis of diverse organic compounds .
- Cobalt-Catalyzed Coupling Reactions : Researchers explore its application in cobalt-catalyzed coupling reactions, which facilitate the construction of complex molecules. These reactions are valuable in drug discovery and materials science .
- Antitumor Agents : trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid derivatives contribute to the synthesis of C2-aryl pyrrolobenzodiazepines. These compounds exhibit antitumor activity and are of interest in cancer research .
- Boc Protection : The tert-butoxycarbonyl (Boc) group serves as a protecting group for amino acids during peptide synthesis. Researchers use this compound to introduce Boc protection, allowing selective functionalization of specific amino acid residues .
- Bioorthogonal Chemistry : trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid can be modified with bioorthogonal handles. These functional groups enable specific labeling and tracking of biomolecules in living systems .
- Asymmetric Synthesis : The chiral center in this compound makes it a valuable building block for asymmetric synthesis. Researchers can exploit its stereochemistry to create enantiomerically pure molecules for drug development and other applications .
Peptide Synthesis and Drug Development
Organic Synthesis and Catalysis
Medicinal Chemistry
Peptide Protection and Deprotection
Chemical Biology and Bioconjugation
Chiral Building Block
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H332, H335 . This suggests that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
作用機序
Target of Action
Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is primarily used in the synthesis of ring-constrained boropeptide thrombin inhibitors . Thrombin is a serine protease that plays a key role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. Inhibiting thrombin can prevent the formation of clots, making this compound potentially useful in the treatment of conditions such as deep vein thrombosis and stroke .
Mode of Action
It is known to be involved in the suzuki-miyaura cross-coupling reaction , a widely-used method for forming carbon-carbon bonds. This reaction is particularly useful because it can be performed under mild conditions and is tolerant of a wide range of functional groups .
Biochemical Pathways
The compound is used in the synthesis of ring-constrained boropeptide thrombin inhibitors, which can affect the coagulation cascade . It is also used to prepare substituted 2H-isoquinolin-1-ones as potent Rho-kinase inhibitors . Rho-kinases are involved in various cellular functions, including cell motility and tumor cell invasion, so inhibiting these kinases can have significant effects .
Result of Action
The result of the action of Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid depends on its application. When used in the synthesis of thrombin inhibitors, it can potentially prevent the formation of blood clots . When used to prepare Rho-kinase inhibitors, it can potentially affect cell motility and tumor cell invasion .
Action Environment
The action of Trans-1-Boc-4-(2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid can be influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the efficiency of the Suzuki-Miyaura cross-coupling reaction . Additionally, the presence of other substances, such as solvents or catalysts, can also impact the reaction .
特性
IUPAC Name |
(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO4/c1-16(2,3)25-15(24)21-8-11(12(9-21)14(22)23)10-6-4-5-7-13(10)17(18,19)20/h4-7,11-12H,8-9H2,1-3H3,(H,22,23)/t11-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIKSWABWWUHCZ-NWDGAFQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2390323.png)
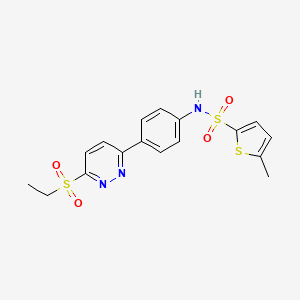
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2390326.png)
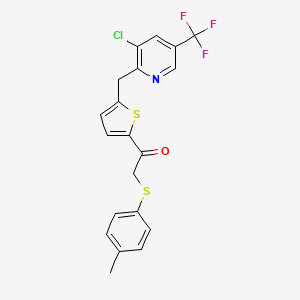
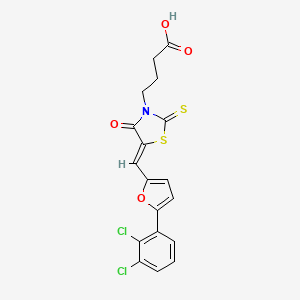
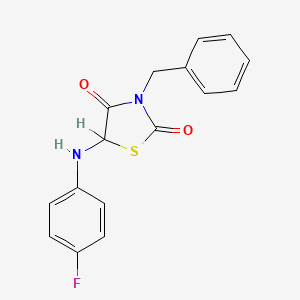

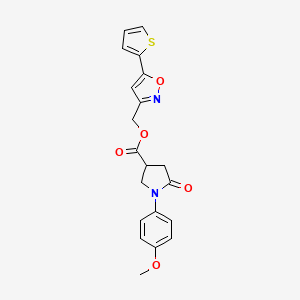
![(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2390335.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2390336.png)

![3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2390342.png)

![4,7,8-Trimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2390344.png)